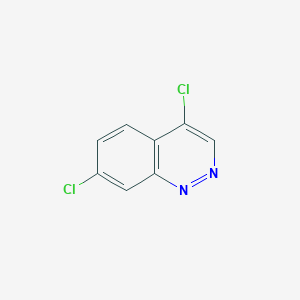
4,7-Dichlorocinnoline
Overview
Description
4,7-Dichlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 It is a derivative of cinnoline, where two chlorine atoms are substituted at the 4 and 7 positions of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichlorocinnoline typically involves the following steps:
Condensation: 3-chloroaniline is condensed with diethyl ethoxymethylene malonate in the presence of paraffin oil at a temperature range of 230-260°C.
Cyclization: The resulting product undergoes cyclization to form a quinoline derivative.
Hydrolysis: The intermediate is hydrolyzed using sodium hydroxide solution to yield 4-hydroxy-7-chloroquinoline.
Decarboxylation: The hydrolyzed product is then subjected to decarboxylation under pressure and elevated temperature.
Chlorination: Finally, the 4-hydroxy-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain this compound
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves:
Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chloroquinoline-3-carboxylic acid.
Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.
Chlorination: Using phosphorus oxychloride to obtain this compound crude products.
Refining: One-step refining to achieve a product purity of over 99%.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichlorocinnoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used. The reactions typically occur under mild conditions with the use of solvents like ethanol or dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.
Scientific Research Applications
4,7-Dichlorocinnoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antimalarial drugs like chloroquine and hydroxychloroquine.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: This compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,7-Dichlorocinnoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Antagonism: It can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating biological responses.
Pathways Involved: The specific pathways depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but with a quinoline ring instead of a cinnoline ring.
4-Chlorocinnoline: Contains only one chlorine atom at the 4 position. It has different reactivity and applications.
7-Chlorocinnoline: Contains only one chlorine atom at the 7 position. It is used in different synthetic pathways.
Uniqueness
4,7-Dichlorocinnoline is unique due to the presence of two chlorine atoms at specific positions, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4,7-dichlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQYOWDHNSQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


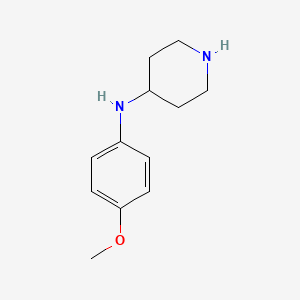
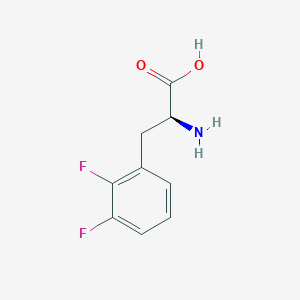
![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)
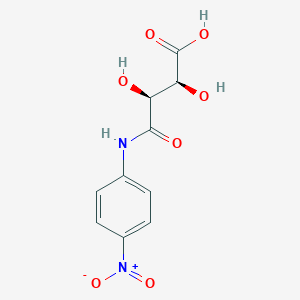
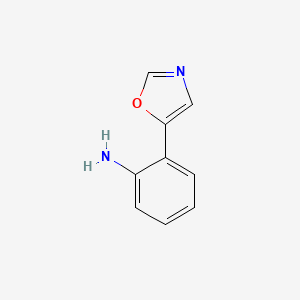
![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)
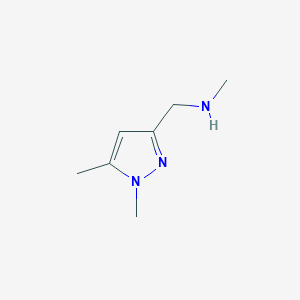
![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)

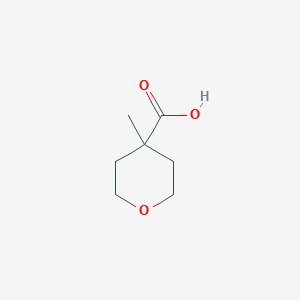
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)
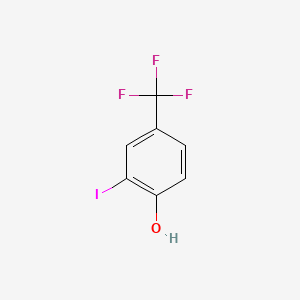
![(Z)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate](/img/structure/B1314425.png)

